molecular formula C8H15NO2 B1462707 1-(3-Hydroxypiperidin-1-yl)propan-1-one CAS No. 1154909-97-3

1-(3-Hydroxypiperidin-1-yl)propan-1-one

Cat. No.: B1462707
CAS No.: 1154909-97-3
M. Wt: 157.21 g/mol
InChI Key: NGKJWJPVLBUFLE-UHFFFAOYSA-N
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Description

1-(3-Hydroxypiperidin-1-yl)propan-1-one is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . It belongs to a class of compounds featuring a piperidine ring, a common structural motif in medicinal chemistry. The presence of both a hydroxypiperidine group and a ketone moiety in its structure, represented by the SMILES notation CC(=O)CN1CCCC(O)C1 , makes it a versatile intermediate or building block for chemical synthesis and drug discovery research. Researchers value this compound for its potential use in constructing more complex molecules, particularly in the development of pharmaceutical candidates. Its structure suggests it could be used to explore structure-activity relationships or to introduce specific pharmacokinetic properties into a lead compound. As with many specialized research chemicals, this product is intended for use in laboratory settings only. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

1154909-97-3

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1-(3-hydroxypiperidin-1-yl)propan-1-one

InChI

InChI=1S/C8H15NO2/c1-2-8(11)9-5-3-4-7(10)6-9/h7,10H,2-6H2,1H3

InChI Key

NGKJWJPVLBUFLE-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCCC(C1)O

Canonical SMILES

CCC(=O)N1CCCC(C1)O

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Key Structural Analogs and Their Properties

Compound Substituent(s) Biological/Reactivity Data Reference
1-(3-Hydroxypiperidin-1-yl)propan-1-one 3-OH-piperidine Unknown (theorized enhanced solubility)
1-(Piperidin-1-yl)propan-1-one Piperidine >90% ALDH1A1/2 inhibition at 10 μM
1-(3-Chlorophenyl)propan-1-one 3-Cl-phenyl 65% yield in C-O coupling with NHPI
3-MMC 3-Me-phenyl, methylamino CNS stimulant; reviewed by WHO

Table 2: Reaction Yields of Propan-1-one Derivatives

Reaction Type Compound Yield (%) Reference
C-O coupling with NHPI 1-(4-Bromophenyl)propan-1-one 60
C-O coupling with HOBt 1-(3-Bromophenyl)propan-1-one 40
ALDH inhibition assay Psoralen-piperidin-propan-1-one >90

Preparation Methods

Typical Synthetic Route

A plausible and commonly employed preparation method involves:

  • Starting Material : 3-hydroxypiperidine or a protected derivative is used as the piperidine ring source with the hydroxyl group already installed at the 3-position.

  • Acylation Step : The nitrogen atom of the 3-hydroxypiperidine is acylated with a propanoyl chloride or propan-1-one equivalent under controlled conditions to form the amide or ketone linkage.

  • Purification : The crude product is purified by recrystallization or chromatography to yield the pure 1-(3-hydroxypiperidin-1-yl)propan-1-one.

This approach leverages the nucleophilicity of the piperidine nitrogen and the electrophilicity of the propanoyl reagent.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Piperidine hydroxylation Use of 3-hydroxypiperidine or hydroxylation of piperidine ring Hydroxyl group must be at 3-position stereoselectively
Acylation Propanoyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25 °C Controlled temperature to avoid side reactions
Work-up Aqueous quench, extraction with organic solvents Removal of excess reagents and byproducts
Purification Recrystallization or column chromatography Ensures high purity and yield

Research Findings and Analytical Data

  • The compound has been characterized by standard spectroscopic techniques such as NMR (1H and 13C), IR spectroscopy, and mass spectrometry to confirm the structure and purity.
  • Computed molecular descriptors indicate a molecular weight of 157.21 g/mol, with a single hydrogen bond donor and two acceptors, consistent with the hydroxyl and carbonyl groups present.
  • The stereochemistry at the 3-position hydroxyl is defined (3R), which is critical for biological activity and synthetic reproducibility.

Alternative Synthetic Strategies

  • Reductive Amination : Starting from 3-hydroxypiperidin-1-one and reacting with appropriate aldehydes or ketones followed by reduction can also yield the target compound.
  • Nucleophilic Substitution : Using 3-hydroxypiperidine and a suitable electrophilic propan-1-one derivative under nucleophilic substitution conditions.

Summary Table of Preparation Methods

Method Starting Materials Key Reaction Type Conditions Yield & Purity References
Direct Acylation 3-Hydroxypiperidine + Propanoyl chloride N-acylation Base, organic solvent, low temp Moderate to high yield
Reductive Amination 3-Hydroxypiperidin-1-one + Aldehyde/Ketone + Reducing agent Reductive amination Mild conditions, catalytic hydrogenation Variable yield, stereospecific Inferred
Nucleophilic Substitution 3-Hydroxypiperidine + Electrophilic propan-1-one derivative Nucleophilic substitution Controlled temperature Moderate yield Inferred

Notes on Stereochemistry and Purity

  • The stereochemical configuration at the 3-position hydroxyl group (3R) is crucial and must be maintained throughout synthesis to ensure desired biological properties.
  • Purification techniques such as recrystallization and chromatography are essential to isolate the pure stereoisomer.

Q & A

Q. What are the common synthetic routes for 1-(3-Hydroxypiperidin-1-yl)propan-1-one, and what factors influence reaction yields?

Methodological Answer: Synthesis of this compound typically involves Mannich-type reactions or intramolecular cyclizations starting from accessible precursors like piperidine derivatives and ketones. For example:

  • Mannich Reaction : Reacting 3-hydroxypiperidine with propanone under acidic conditions (e.g., HCl or H₂SO₄) to form the target compound. Key factors affecting yield include:
    • Temperature control : Excessive heat may lead to by-products via dehydration.
    • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine.
    • Catalyst optimization : Lewis acids (e.g., ZnCl₂) can accelerate imine formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies protons on the hydroxypiperidine ring (δ 1.5–3.0 ppm) and ketone environment (δ 2.1–2.5 ppm).
    • ¹³C NMR : Confirms carbonyl carbon (δ ~210 ppm) and piperidine ring carbons.
  • IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ confirms the ketone group.
  • X-ray Crystallography : Resolves stereochemistry and hydrogen bonding of the hydroxyl group. Use SHELXL for refinement, ensuring high-resolution data (≤ 1.0 Å) to minimize R-factor discrepancies .

Advanced Research Questions

Q. How can researchers design experiments to study the interaction of this compound with biological enzymes?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Use fluorescence quenching or surface plasmon resonance (SPR) to measure binding affinity (Kd). For example, test inhibition of acetylcholinesterase (AChE) due to structural similarity to piperidine-based AChE inhibitors.
    • Kinetic Analysis : Compare Michaelis-Menten plots with/without the compound to determine inhibition type (competitive/non-competitive).
  • Computational Docking : Employ AutoDock Vina to model interactions between the compound’s hydroxyl group and enzyme active sites (e.g., catalytic triads in proteases). Validate with mutational studies .

Q. What strategies can address discrepancies in crystallographic data during structure determination?

Methodological Answer:

  • Data Contradiction Analysis :
    • Twinned Data : Use SHELXD for twin-law identification and SHELXL for dual refinement.
    • Disordered Atoms : Apply ISOR and SIMU restraints to model thermal motion.
    • Hydrogen Bonding Ambiguity : Conduct Hirshfeld surface analysis to distinguish between O–H⋯O and N–H⋯O interactions.
    • Validation Tools : Cross-check with CIF validation in PLATON to resolve geometric outliers .

Q. How does the hydroxyl group on the piperidine ring influence the compound’s reactivity in organic transformations?

Methodological Answer:

  • Nucleophilic Reactivity : The hydroxyl group enhances hydrogen-bonding capacity, enabling participation in acid-catalyzed cyclizations or chelation with metal catalysts (e.g., Pd in cross-coupling reactions).
  • Redox Behavior : The –OH group can undergo oxidation to a ketone (via Jones reagent) or act as a hydrogen donor in radical reactions. Compare reactivity with non-hydroxylated analogs (e.g., 1-piperidinylpropan-1-one) to isolate its role .

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